7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a chloro substituent and a cyclopropyl group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with cyclopropylamine in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of deep eutectic solvents (DES) has been explored to provide an environmentally benign and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives . This approach offers advantages such as mild reaction conditions, high yield, and simple work-up procedures.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. One notable target is the aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor involved in various biological processes . The compound acts as an AHR antagonist, inhibiting the receptor’s activity and modulating downstream signaling pathways. This mechanism is particularly relevant in the context of cancer therapy, where AHR antagonists have shown promise in inhibiting tumor growth and progression .
Comparison with Similar Compounds
Similar Compounds
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and potential as an explosive.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits high thermal stability and positive heats of formation.
Uniqueness
7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of a chloro substituent and a cyclopropyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
1343579-59-8 |
---|---|
Molecular Formula |
C9H8ClN3 |
Molecular Weight |
193.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.